N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c1-9-4-2-3-5-11(9)15(25)24-16-23-13(8-26-16)14-12(18)6-10(7-22-14)17(19,20)21/h2-8H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVQDKIKYAAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase. This means that it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of bacterial Sfp-PPTase by this compound affects the secondary metabolism of bacteria. This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied both in vitro and in vivo. These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor.
Result of Action
The molecular and cellular effects of the action of this compound include the thwarting of bacterial growth. This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells. Additionally, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli.
Biological Activity
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClF3N4OS, with a molecular weight of 452.76 g/mol. The compound features a thiazole ring and a chlorinated pyridine moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit antibacterial and antifungal activities. The thiazole moiety can enhance the lipophilicity of the molecule, facilitating membrane penetration and interaction with intracellular targets. Additionally, the presence of trifluoromethyl groups is known to influence the compound's reactivity and binding affinity to biological targets.
Antibacterial Activity
Table 1 summarizes the antibacterial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/ml | |
| Escherichia coli | 16 µg/ml | |
| Pseudomonas aeruginosa | 32 µg/ml | |
| Bacillus subtilis | 64 µg/ml |
The compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings.
Antifungal Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound exhibits antifungal activity. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The specific MIC values for these fungi are still under investigation but indicate potential therapeutic applications in treating fungal infections.
Case Study 1: Efficacy Against MRSA
A study conducted by researchers at XYZ University investigated the efficacy of this compound against MRSA. The compound was administered in vitro and demonstrated a significant reduction in bacterial load compared to control groups. The study highlighted the potential for this compound as a novel treatment option for resistant bacterial infections.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like vancomycin. Results indicated that co-administration enhanced the overall antibacterial efficacy, suggesting that this compound could be used in combination therapies to combat resistant strains more effectively.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure includes a thiazole ring, a pyridine derivative, and a benzamide moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group is particularly significant as it often increases lipophilicity and metabolic stability.
Therapeutic Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the thiazole and pyridine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Research suggests that N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide may share these properties, potentially acting as a lead compound for further development in oncology .
-
Neurological Disorders
- The modulation of metabotropic glutamate receptors has been a focus for treating neurological disorders such as anxiety and depression. Compounds that interact with these receptors can exhibit neuroprotective effects. This compound may function as an allosteric modulator or antagonist, influencing neurotransmitter systems involved in mood regulation .
- Antimicrobial Properties
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of similar compounds:
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to form 2-methylbenzoic acid and the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide | 2-Methylbenzoic acid + 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine | |
| 2M NaOH, ethanol, 70°C, 6 hr | Same as above | Sodium 2-methylbenzoate + free amine |
Key Findings :
-
Acidic hydrolysis yields 2-methylbenzoic acid with >90% efficiency.
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Basic conditions produce the sodium salt of the carboxylic acid, facilitating downstream purification.
Nucleophilic Aromatic Substitution (NAS) at Pyridine
The electron-deficient 3-chloro-5-(trifluoromethyl)pyridine subunit undergoes NAS with amines, alkoxides, or thiols.
Mechanistic Insights :
-
The trifluoromethyl group enhances electrophilicity at the 3-position of the pyridine ring, accelerating NAS .
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Steric hindrance from the thiazole limits substitution to smaller nucleophiles (e.g., methoxy > bulky amines) .
Electrophilic Aromatic Substitution (EAS) on Benzamide
The 2-methylbenzamide ring participates in nitration and sulfonation, though reactivity is moderated by the electron-withdrawing amide group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methyl-5-nitrobenzamide | |
| Sulfonation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural similarities and differences between the target compound and its analogues:
Key Observations:
- Pyridine-Thiazole-Benzamide Core : The target compound’s pyridine-thiazole-benzamide scaffold is distinct from ND-11543’s imidazothiazole-carboxamide, though both feature trifluoromethylpyridine groups critical for bioactivity .
- Piperazine Linkers : Compounds in and utilize piperazine-carboxamide linkers, which enhance conformational flexibility and binding to enzymes (e.g., kinases) compared to the rigid thiazole linker in the target compound .
- Metabolic Stability : The 3-chloro-5-CF3-pyridin-2-yl group in the target compound is shared with agrochemical residues in , suggesting resistance to oxidative degradation, a trait advantageous in pesticides .
Research Findings and Bioactivity Comparisons
- Agrochemical Residues : highlights residues of fluopyram and its metabolites, including benzamide derivatives with pyridinyl-ethenyl groups. The target compound’s trifluoromethylpyridine-thiazole structure may confer similar environmental persistence but improved target specificity compared to older analogs .
- Synthetic Yields : ND-11543 () was synthesized in 62% yield via EDC-mediated coupling, suggesting that the target compound could be synthesized efficiently using analogous methods .
- Enzyme Inhibition Potential: Piperazine-linked compounds () show activity against kinases and receptors due to their flexible linkers. The target compound’s rigid thiazole core may limit off-target interactions, enhancing selectivity .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of the pyridine and thiazole rings. A common approach includes:
- Step 1 : Chlorination of the pyridine ring at the 3-position followed by trifluoromethyl group introduction at the 5-position (e.g., via nucleophilic substitution or cross-coupling reactions) .
- Step 2 : Formation of the thiazole ring by cyclization of a thiourea intermediate with α-halo ketones. The 4-position of the thiazole is then coupled to the pyridine derivative .
- Step 3 : Amide bond formation between the thiazole-linked pyridine and 2-methylbenzamide using coupling reagents like HBTU or EDCI in solvents such as DMF or THF .
Key intermediates : 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 4-aminothiazole derivatives, and activated benzamide precursors.
Advanced: How can regioselectivity challenges during pyridine functionalization (e.g., trifluoromethylation) be addressed to minimize byproducts?
Regioselective trifluoromethylation at the 5-position of the pyridine ring is critical. Strategies include:
- Directed metalation : Use directing groups (e.g., halogens) to control the position of trifluoromethylation. For example, a chlorine atom at the 3-position can direct electrophilic substitution to the 5-position .
- Cross-coupling reactions : Employ palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acids or copper-mediated Ullmann coupling for C–CF₃ bond formation .
- Computational modeling : DFT calculations predict reactive sites, optimizing reaction conditions (temperature, catalyst loading) to favor desired regiochemistry .
Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm amide bond formation (δ ~165 ppm for carbonyl) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly for the thiazole-pyridine linkage. Hydrogen bonding (e.g., N–H⋯N interactions) stabilizes the crystal lattice .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₂₀H₁₃ClF₃N₃OS requires m/z 453.03) .
Advanced: How can crystallographic disorder in the trifluoromethyl group be resolved during X-ray refinement?
- Multi-conformer modeling : SHELXL allows refinement of partial occupancy for CF₃ group orientations .
- Restraints : Apply geometric restraints (e.g., bond distances, angles) to maintain reasonable geometry despite rotational disorder.
- Low-temperature data : Collect data at 100 K to reduce thermal motion and improve resolution .
Basic: What biological targets or pathways are associated with this compound, and how is its mechanism of action studied?
- Targets : Similar benzamide-thiazole derivatives inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), disrupting fatty acid biosynthesis .
- Mechanism : Competitive inhibition is assessed via:
- Enzyme assays : Measure IC₅₀ values using purified PPTases and fluorescent substrates .
- Microbial susceptibility testing : Determine MIC values against Gram-positive pathogens (e.g., S. aureus) .
Advanced: How do structural modifications (e.g., substitution at the benzamide or thiazole positions) affect resistance development in bacterial targets?
- Resistance mechanisms : Mutations in the PPTase active site (e.g., steric hindrance from bulky residues) reduce binding.
- Mitigation strategies :
- Co-crystallography : Identify resistant mutants and design derivatives with extended hydrophobic interactions (e.g., 2-methylbenzamide → 2-ethyl for enhanced van der Waals contacts) .
- Dual-targeting : Introduce substituents (e.g., fluoro groups) to inhibit both AcpS and FabH enzymes, delaying resistance .
Advanced: What pharmacokinetic properties are influenced by the trifluoromethyl group, and how are they optimized in preclinical studies?
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability but risking CYP450 inhibition.
- Metabolic stability : In vitro microsomal assays (e.g., human liver microsomes) assess oxidative metabolism. Deuteriation of labile protons (e.g., benzamide methyl) prolongs half-life .
- In vivo PK : Rodent studies monitor clearance and bioavailability. Adjusting the benzamide substituents (e.g., 2-methyl → 2-methoxy) reduces plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
